
N-phenyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-2H-chromene-3-carboxamide” is a chemical compound that has been studied for various applications . It is also known as “7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-carboxamide” and has the molecular formula C20H20N2O3 .
Synthesis Analysis
The synthesis of compounds containing the chromene-3-carboxamide motif, such as N-phenyl-2H-chromene-3-carboxamide, often involves a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis of the ester and coupling with various aromatic amines . Another method involves the rearrangement of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides, which are readily obtained by the reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium .Molecular Structure Analysis
The molecular structure of N-phenyl-2H-chromene-3-carboxamide involves critical hydrogen-bonding interactions . In one study, a compound with a similar structure, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, was found to interact with the Val301 and Lue302 of the AKR1B10 catalytic site .Aplicaciones Científicas De Investigación
Anticancer Activity
“N-phenyl-2H-chromene-3-carboxamide” is a type of 2H/4H-chromene, which has been found to exhibit significant anticancer activity . Various analogs of 2H/4H-chromene have shown unusual activities by multiple mechanisms, making them promising candidates for cancer treatment .
Anticonvulsant Activity
2H/4H-chromenes, including “N-phenyl-2H-chromene-3-carboxamide”, have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of neurological disorders such as epilepsy .
Antimicrobial Activity
These compounds have also shown antimicrobial properties, indicating their potential use in combating various bacterial and fungal infections .
Anticholinesterase Activity
2H/4H-chromenes have been found to exhibit anticholinesterase activity . This suggests they could be used in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .
Antidiabetic Activity
Research has shown that 2H/4H-chromenes have antidiabetic activities . This indicates a potential role in the management and treatment of diabetes .
Antituberculosis Activity
2H/4H-chromenes have demonstrated antituberculosis activity . This suggests they could be used in the development of new treatments for tuberculosis .
Direcciones Futuras
The future directions for research on N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its potential therapeutic applications, particularly its ability to inhibit certain enzymes . More studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.
Propiedades
IUPAC Name |
N-phenyl-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(17-14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)19-11-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPXGPFLQGCKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

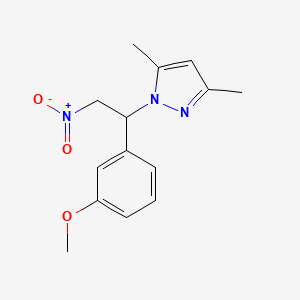
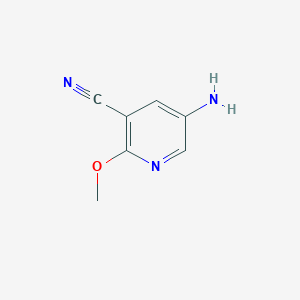
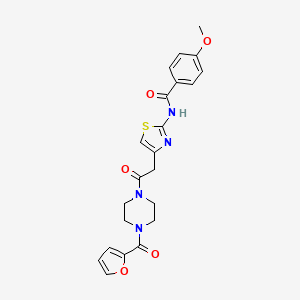
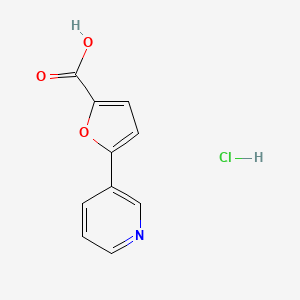
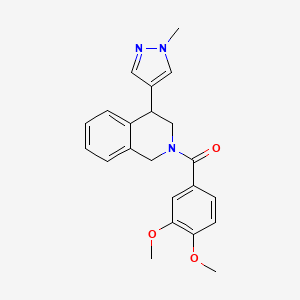
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)
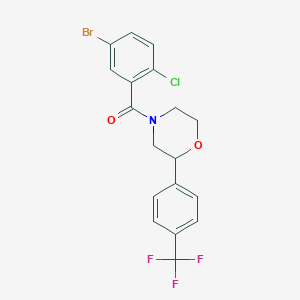

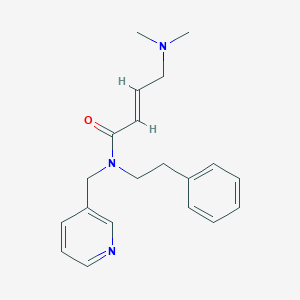
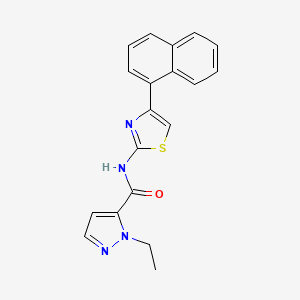
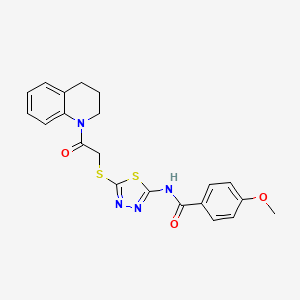
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2670431.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)
![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)